2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
The compound appears to contain several functional groups and substructures that are common in organic chemistry, including a furan ring, a pyrimidine ring, a thioether linkage, and a trifluoromethyl group .
Molecular Structure Analysis
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring, the pyrimidine ring, and the trifluoromethyl group. Each of these groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and pyrimidine rings could contribute to its aromaticity and potentially its UV/Vis absorption properties .Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis Techniques
Compounds with complex heterocyclic structures, including those related to pyrimidines and furans, have been synthesized through various chemical reactions. For example, compounds derived from furan and pyrimidine have been synthesized using condensation reactions with aromatic aldehydes and furfural in the presence of NaOH, showcasing methodologies for constructing heterocyclic compounds with potential biological activities (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Characterization and Structure Analysis
Detailed characterization including NMR, mass spectrometry, and X-ray crystallography is vital for understanding the structure and properties of these compounds. The synthesis and structural elucidation of similar compounds have provided insights into their potential chemical and biological properties (Yan, Lin, Xue, & Si-jia, 2008).
Biological Activities and Applications
Antimicrobial and Antifungal Activities
Compounds within this chemical class have been evaluated for their antimicrobial and antifungal activities, showing promise as potential leads for developing new antimicrobial agents. The structure-activity relationship (SAR) studies help in understanding how different substitutions on the heterocyclic rings affect their biological activities (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Potential for Drug Discovery
The exploration of heterocyclic compounds for drug discovery is a significant area of research. These compounds’ diverse biological activities, such as anticonvulsant and cytotoxic effects, highlight their potential in medicinal chemistry for developing new therapeutic agents. Molecular docking and pharmacological evaluations provide insights into their mechanisms of action and potential efficacy (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Properties
IUPAC Name |
2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O4S/c1-28-17-15(19(31)29(2)20(28)32)18(27-16(26-17)13-8-5-9-33-13)34-10-14(30)25-12-7-4-3-6-11(12)21(22,23)24/h3-9H,10H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWFCSGQDJTRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NC4=CC=CC=C4C(F)(F)F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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